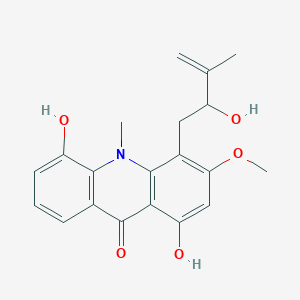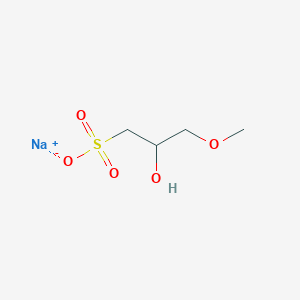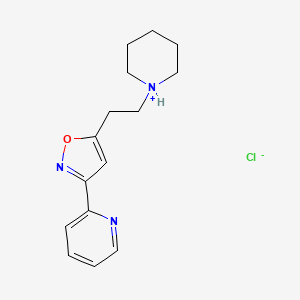
1-Methyl-3-nonylindan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-nonylindan is an organic compound with the molecular formula C19H30 It is a derivative of indane, characterized by the presence of a methyl group at the first position and a nonyl group at the third position on the indane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-nonylindan typically involves the alkylation of indane derivatives. One common method is the Friedel-Crafts alkylation, where indane is reacted with nonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-nonylindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl or nonyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, nitro compounds.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-nonylindan involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and safety profile.
Comparaison Avec Des Composés Similaires
1-Methyl-3-nonylindane: A closely related compound with similar structural features.
1-Methyl-3-decylindane: Another derivative with a longer alkyl chain.
1-Methyl-3-octylindane: A derivative with a shorter alkyl chain.
Uniqueness: 1-Methyl-3-nonylindan stands out due to its specific alkyl chain length, which influences its chemical properties and potential applications. The presence of both methyl and nonyl groups on the indane ring provides a unique combination of steric and electronic effects, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
29138-85-0 |
|---|---|
Formule moléculaire |
C19H30 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
1-methyl-3-nonyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C19H30/c1-3-4-5-6-7-8-9-12-17-15-16(2)18-13-10-11-14-19(17)18/h10-11,13-14,16-17H,3-9,12,15H2,1-2H3 |
Clé InChI |
OJRWTMMDPUZADW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1CC(C2=CC=CC=C12)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate](/img/structure/B13732867.png)

![11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B13732891.png)


![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)

